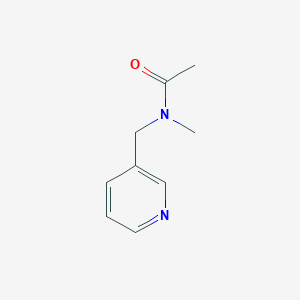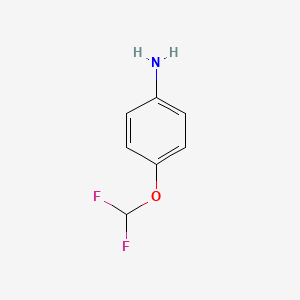![molecular formula C13H18BrNO B1300023 1-[2-(2-Bromophenoxy)ethyl]piperidine CAS No. 864424-01-1](/img/structure/B1300023.png)
1-[2-(2-Bromophenoxy)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Bromophenoxy)ethyl)piperidine, also known as 1-BEP, is a synthetic compound with a wide range of applications in the field of scientific research. It is a member of the piperidine family of compounds, which are characterized by the presence of a piperidine ring structure. 1-BEP is a white solid at room temperature and has a molecular weight of 247.2 g/mol.
Applications De Recherche Scientifique
Chemical Behavior and Synthesis
Piperidine and its derivatives, including those with bromophenoxyethyl groups, are crucial in nucleophilic aromatic substitution reactions. The chemistry underlying these reactions involves the interaction of piperidine with aromatic nitro-compounds, leading to the formation of substituted piperidines. This process is important for synthesizing various chemical entities, including pharmaceuticals, and is characterized by specific reaction kinetics and mechanisms (Pietra & Vitali, 1972).
Pharmacological Applications
Piperidine derivatives find extensive use in therapeutic contexts, showcasing a wide range of activities from antipsychotic to antihistamine and from antidepressant to anticancer properties. The versatility of the piperidine ring as a structural motif allows for the rational design of drugs targeting various diseases. Modifications to the piperidine structure, such as bromophenoxyethyl substitution, can significantly impact the medicinal potential of these molecules, influencing their pharmacokinetics and pharmacodynamics (Rathi et al., 2016).
Specific Chemical and Pharmaceutical Insights
The pharmacophore of piperidine is notable for its incorporation into various therapeutic agents, indicating its broad potential across multiple therapeutic areas. The chemical modification of piperidine, including substitutions like bromophenoxyethyl, plays a crucial role in discovering novel drug-like elements. This adaptability suggests the potential for designing new molecules for addressing various pathological conditions, underlining the importance of further research into specific substitutions and their effects on biological activity (Singh et al., 2021).
Propriétés
IUPAC Name |
1-[2-(2-bromophenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLYMWCRXBKSSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
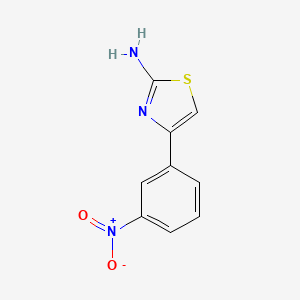
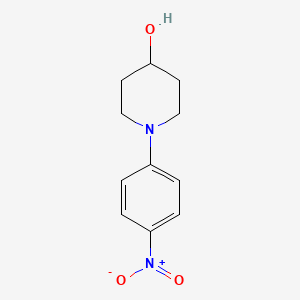
![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1299952.png)
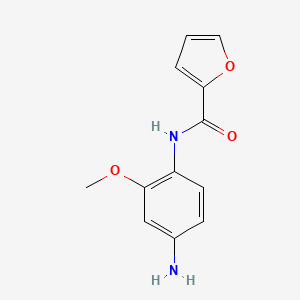

![5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1299957.png)
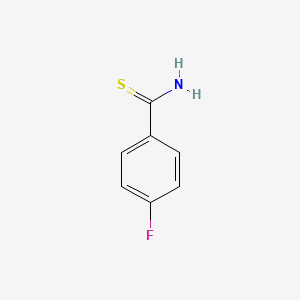
![3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1299960.png)

